Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate
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Overview
Description
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 1st position, and a carboxylate group at the 4th position on the dibenzofuran skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate dibenzofuran derivative.
Methoxylation: The methoxy group is introduced at the 1st position using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylate group is introduced at the 4th position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or tert-butyl derivatives.
Scientific Research Applications
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without any substituents.
7-Chlorodibenzofuran: Similar structure but lacks the methoxy and carboxylate groups.
1-Methoxydibenzofuran: Similar structure but lacks the chlorine and carboxylate groups.
Uniqueness
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is unique due to the specific combination of substituents on the dibenzofuran skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClO4 |
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Molecular Weight |
290.70 g/mol |
IUPAC Name |
methyl 7-chloro-1-methoxydibenzofuran-4-carboxylate |
InChI |
InChI=1S/C15H11ClO4/c1-18-11-6-5-10(15(17)19-2)14-13(11)9-4-3-8(16)7-12(9)20-14/h3-7H,1-2H3 |
InChI Key |
DLEPZSOSLKYZOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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